molecular formula C22H28N4O B14346816 9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide CAS No. 91549-81-4

9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide

Cat. No.: B14346816
CAS No.: 91549-81-4
M. Wt: 364.5 g/mol
InChI Key: YAJCQYQEJHREEV-UHFFFAOYSA-N
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Description

9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is a synthetic compound belonging to the acridine family Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with acridine-4-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as 6-(dimethylamino)hexylamine, under dehydrating conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 9th position of the acridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives depending on the electrophile used.

Scientific Research Applications

9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its ability to intercalate with DNA.

    Biology: Employed in studies of DNA interactions and as a potential anticancer agent.

    Medicine: Investigated for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

  • 9-Amino-N-(2-(dimethylamino)ethyl)-acridine-4-carboxamide
  • 9-Amino-N-(2-(dimethylamino)butyl)-acridine-4-carboxamide
  • 5-F-9-Amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide

Uniqueness

9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is unique due to its specific hexyl chain, which may influence its interaction with biological molecules and its overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to its analogs.

Properties

CAS No.

91549-81-4

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

9-amino-N-[6-(dimethylamino)hexyl]acridine-4-carboxamide

InChI

InChI=1S/C22H28N4O/c1-26(2)15-8-4-3-7-14-24-22(27)18-12-9-11-17-20(23)16-10-5-6-13-19(16)25-21(17)18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H2,23,25)(H,24,27)

InChI Key

YAJCQYQEJHREEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

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